molecular formula C13H10F2O2 B2387953 1-[1-(Difluoromethoxy)naphthalen-2-yl]ethan-1-one CAS No. 141602-20-2

1-[1-(Difluoromethoxy)naphthalen-2-yl]ethan-1-one

Cat. No.: B2387953
CAS No.: 141602-20-2
M. Wt: 236.218
InChI Key: NAASLUQRKYFRRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(Difluoromethoxy)naphthalen-2-yl]ethan-1-one is an organic compound with the molecular formula C13H10F2O2 and a molecular weight of 236.22 g/mol It is characterized by the presence of a difluoromethoxy group attached to a naphthalene ring, which is further connected to an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-

Properties

IUPAC Name

1-[1-(difluoromethoxy)naphthalen-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O2/c1-8(16)10-7-6-9-4-2-3-5-11(9)12(10)17-13(14)15/h2-7,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAASLUQRKYFRRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2=CC=CC=C2C=C1)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

10 g of 1-hydroxy-2-acetylnaphthalene are dissolved in 60 ml of dioxane, and 30 ml of 30% sodium hydroxide solution are added. At a temperature of from 70° C. to 80° C., difluorochloromethane (Freon 22) is introduced until no further absorption is observed. The dioxane phase is then decanted, the NaOH phase is washed with dioxane, the dioxane phase is decanted, and the combined dioxane solutions are largely concentrated in vacuo using a rotary evaporator. Water is added to the residue, the mixture is extracted several times with diethyl ether, and the diethyl ether solution is dried over Na2SO4, filtered and concentrated by evaporation. The residue is recrystallised from diethyl ether/hexane. Yield: 4 g, m.p. 80°-81° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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